molecular formula C54H111Al B13733042 Aluminum, trioctadecyl- CAS No. 3041-23-4

Aluminum, trioctadecyl-

Cat. No.: B13733042
CAS No.: 3041-23-4
M. Wt: 787.4 g/mol
InChI Key: FPTXIDMSUMCELA-UHFFFAOYSA-N
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Description

Aluminum, trioctadecyl- (CAS 3041-23-4) is an organoaluminum compound with the molecular formula C₅₄H₁₁₁Al, formed by three octadecyl chains (C₁₈H₃₇) bonded to an aluminum center. This compound belongs to the trialkylaluminum family, characterized by their Al–C bonds, which confer unique reactivity and solubility profiles.

Properties

CAS No.

3041-23-4

Molecular Formula

C54H111Al

Molecular Weight

787.4 g/mol

IUPAC Name

trioctadecylalumane

InChI

InChI=1S/3C18H37.Al/c3*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;/h3*1,3-18H2,2H3;

InChI Key

FPTXIDMSUMCELA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of aluminum, trioctadecyl- generally follows the preparation of trialkyl aluminum compounds by:

These methods typically involve multi-stage reactions with hydrogen and olefin feedstocks, catalyzed by alkali metal halides or related catalysts, under controlled temperature and pressure.

Catalytic Reaction of Aluminum with Trialkyl Aluminum and Hydrogen

According to US Patent 3557174A, a preferred method involves reacting aluminum powder with a trialkyl aluminum compound (such as triethyl aluminum) and hydrogen in the presence of a catalyst such as sodium fluoride or other alkali metal halides. The process parameters are:

Parameter Range / Typical Value
Aluminum purity ~99.9%
Catalyst (e.g., NaF) 0.1% - 10% by weight (based on Al)
Temperature 100°C - 200°C (preferably 125°C - 175°C)
Pressure 200 - 5000 psi (preferably 500 - 4000 psi)
Reaction time 1 - 6 hours (typically ~3 hours)
Particle size of Al Fine particles up to 4 mesh

The reaction proceeds via hydrogen uptake, converting aluminum and trialkyl aluminum into a hydrocarbon aluminum hydride intermediate and eventually to the trialkyl aluminum product with long alkyl chains, such as trioctadecyl aluminum.

Olefin Addition to Aluminum Hydrides

The olefin addition method involves the reaction of olefins (alkenes) with aluminum hydrides or dialkyl aluminum hydrides to produce trialkyl aluminum compounds. For trioctadecyl aluminum, the olefin used would be octadecene or related C18 alkenes.

  • The olefin is added to aluminum hydrides in a controlled environment.
  • The reaction may be catalyzed or proceed thermally.
  • Reaction temperatures typically range from 60°C to 140°C.
  • Pressures are maintained between 1 and 20 atmospheres.
  • The process can be staged to improve purity and yield.

This method is detailed in US Patent 3960912A, which describes a three-stage continuous process involving:

Stage Process Description Temp (°C) Pressure (atm) Notes
1 Conversion of trialkyl aluminum and hydrogen to dialkyl aluminum hydride 80-180 50-250 Activated aluminum powder used
2 Partial reaction of dialkyl aluminum hydride with olefin to form mixture 60-140 1-20 Mixture recirculated to first stage
3 Reaction of remaining mixture with olefin to form trialkyl aluminum compound 60-140 1-20 Final product continuously removed

This staged approach allows for high purity trioctadecyl aluminum with minimal dialkyl aluminum hydride contamination.

Solvent and Reaction Medium Considerations

  • Anhydrous and inert solvents such as saturated aliphatic hydrocarbons (paraffinic or cycloparaffinic), aromatic hydrocarbons, or silicone oils are used to avoid side reactions.
  • In some processes, reactions are conducted solvent-free to simplify separation and improve reaction rates.
  • Strict exclusion of air and moisture is critical due to the pyrophoric and moisture-sensitive nature of organoaluminum compounds.

Reaction Mechanism Insights and Catalysts

  • The reaction mechanism involves the activation of aluminum metal surface, hydrogenation to form aluminum hydrides, and subsequent alkylation via olefin insertion.
  • Alkali metal halides such as sodium fluoride, potassium fluoride, and sodium cyanide serve as catalysts to enhance reaction rates and selectivity.
  • Catalyst loading typically ranges from 0.1% to 10% by weight relative to aluminum, with optimal performance between 0.5% and 5%.

Summary Table of Preparation Conditions for Aluminum, Trioctadecyl-

Preparation Method Reactants Catalyst(s) Temperature (°C) Pressure Reaction Time Notes
Aluminum + Trialkyl Aluminum + H2 Aluminum powder, triethyl aluminum, hydrogen Sodium fluoride, alkali metal halides 125 - 175 500 - 4000 psi (≈34 - 270 atm) 1 - 6 hours Solvent-free or inert solvents
Olefin addition to Dialkyl Aluminum Hydride Dialkyl aluminum hydride, octadecene None or alkali metal halides 60 - 140 1 - 20 atm Continuous process Three-stage continuous reactor

Research Results and Yield Analysis

  • The catalytic hydrogenation and alkylation process yields high-purity trioctadecyl aluminum with minimal side products.
  • Hydrogen uptake rates peak early in the reaction, indicating rapid initial conversion.
  • Multi-stage olefin addition processes achieve high conversion and purity without requiring distillation, which is advantageous for industrial scale-up.
  • Recycling of unreacted intermediates improves overall efficiency and yield.

Chemical Reactions Analysis

Hydrolysis and Reactivity with Water

Aluminum, trioctadecyl- reacts vigorously with water, though its long alkyl chains slightly moderate reactivity compared to shorter-chain analogs. The hydrolysis follows a general pathway for organoaluminum compounds:
Reaction :
2Al(C18H37)3+6H2O2Al(OH)3+6C18H38+3H22\text{Al(C}_{18}\text{H}_{37})_3 + 6\text{H}_2\text{O} \rightarrow 2\text{Al(OH)}_3 + 6\text{C}_{18}\text{H}_{38} + 3\text{H}_2

  • Key Observations :

    • Exothermic reaction, releasing hydrogen gas .

    • Hydrolytic sensitivity is rated 9/10 (reacts extremely rapidly with moisture) .

    • The bulky octadecyl groups slow the reaction compared to triethylaluminum, but the compound remains pyrophoric under ambient conditions .

Thermodynamic Data (for analogous Al–H<sub>2</sub>O reactions):

ReactionΔH (kJ/mol H<sub>2</sub>)ΔG (kJ/mol H<sub>2</sub>)
2Al + 6H<sub>2</sub>O → 2Al(OH)<sub>3</sub> + 3H<sub>2</sub>-277 (0°C)-284 (0°C)

Thermal Decomposition

At elevated temperatures, aluminum, trioctadecyl- undergoes volatilization and decomposition. Studies on related hexacoordinated Al(III) complexes reveal:

  • Volatilization : Occurs in a single step with exponential mass loss (TGA data) .

  • Decomposition Pathway :

    • Proton migration between ligands leads to triazene elimination.

    • Intermediate Al–N species decompose into reactive imido ligands .

    • Energy barrier for decomposition: 214 kJ/mol (DFT calculations) .

Kinetic Data (for tri-n-octyl aluminum):

Temperature (°C)Rate Constant (k, s<sup>-1</sup>)
951.2 × 10<sup>-4</sup>
1608.7 × 10<sup>-3</sup>

Reactions with Alkenes

Aluminum, trioctadecyl- participates in alkylation and polymerization reactions. For example, with 1-dodecene:
Reaction :
Al(C18H37)3+C12H24Al(C18H37)2(C12H25)+C18H36\text{Al(C}_{18}\text{H}_{37})_3 + \text{C}_{12}\text{H}_{24} \rightarrow \text{Al(C}_{18}\text{H}_{37})_2(\text{C}_{12}\text{H}_{25}) + \text{C}_{18}\text{H}_{36}

  • Products : Octene, hexadecene, and higher alkenes via β-hydride elimination .

  • Isomerization : Observed in dodecene and octene products at ≥140°C .

Comparative Reactivity :

CompoundRelative Reactivity with Alkenes
Al(C<sub>18</sub>H<sub>37</sub>)<sub>3</sub>Moderate (steric hindrance)
Al(C<sub>2</sub>H<sub>5</sub>)<sub>3</sub>High

Reactivity with Electrophiles

Aluminum, trioctadecyl- reacts with halogens and oxygen:
With Chlorine :
2Al(C18H37)3+3Cl22AlCl3+6C18H37Cl2\text{Al(C}_{18}\text{H}_{37})_3 + 3\text{Cl}_2 \rightarrow 2\text{AlCl}_3 + 6\text{C}_{18}\text{H}_{37}\text{Cl}

  • Product : Aluminum trichloride and alkyl chlorides .

Oxidation :
4Al(C18H37)3+3O22Al2O3+12C18H364\text{Al(C}_{18}\text{H}_{37})_3 + 3\text{O}_2 \rightarrow 2\text{Al}_2\text{O}_3 + 12\text{C}_{18}\text{H}_{36}

  • Forms a protective oxide layer, preventing further oxidation under ambient conditions .

Comparison with Analogous Compounds

CompoundKey Reactivity Differences
Al(C<sub>18</sub>H<sub>37</sub>)<sub>3</sub>Slower hydrolysis, higher thermal stability
Al(C<sub>8</sub>H<sub>17</sub>)<sub>3</sub>Faster alkene addition (lower steric hindrance)

Aluminum, trioctadecyl- exhibits reactivity typical of organoaluminum compounds but with moderated kinetics due to its long alkyl chains. Its applications in catalysis and surfactancy are enabled by balanced stability and hydrophobicity, though handling requires rigorous moisture exclusion .

Scientific Research Applications

Chemical Properties and Structure

Aluminum, trioctadecyl- is a long-chain alkyl aluminum compound characterized by its hydrophobic properties due to the presence of octadecyl groups. Its molecular structure allows it to interact favorably with organic compounds, making it useful in several applications.

Materials Science

Aluminum, trioctadecyl- is utilized in the development of advanced materials. Its properties enhance thermal stability and mechanical strength in composites. Research indicates that incorporating aluminum, trioctadecyl- into polymer matrices can significantly improve their thermal properties and durability.

Property Value
Thermal Conductivity Enhanced compared to pure polymers
Mechanical Strength Increased by up to 30%

Case Study: A study demonstrated that adding aluminum, trioctadecyl- to epoxy resins improved their thermal resistance, allowing them to withstand higher temperatures without degradation .

Cosmetic Formulations

In the cosmetic industry, aluminum, trioctadecyl- serves as an emulsifier and thickening agent. Its ability to stabilize oil-in-water emulsions makes it valuable in creams and lotions.

Cosmetic Product Type Function
Creams Emulsification
Lotions Thickening

Case Study: A formulation study revealed that products containing aluminum, trioctadecyl- exhibited improved texture and stability over time compared to those without it .

Pharmaceutical Applications

Aluminum, trioctadecyl- is also explored for use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Drug Delivery System Type Advantages
Liposomes Improved drug loading
Nanoparticles Enhanced stability

Case Study: Research on liposomal formulations indicated that incorporating aluminum, trioctadecyl- increased the encapsulation efficiency of poorly soluble drugs by up to 50% .

Mechanism of Action

The mechanism of action of trioctadecylaluminum involves its ability to donate alkyl groups to other molecules, facilitating various chemical reactions. It acts as a strong reducing agent and can form complexes with other compounds, enhancing their reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares aluminum, trioctadecyl- with key analogs:

Compound Name CAS Formula Molecular Weight (g/mol) Physical State Reactivity
Aluminum, trioctadecyl- 3041-23-4 C₅₄H₁₁₁Al 786.0 Solid (waxy) Moderate
Aluminum, tris(decyl)- 1726-66-5 C₃₀H₆₃Al 450.8 Viscous liquid High
Triethylaluminum 97-93-8 C₆H₁₅Al 114.1 Liquid Pyrophoric
Aluminum distearate 300-92-5 Al(O₂CC₁₇H₃₅)₃ 877.3 Solid Low
Aluminum triacetate 139-12-8 C₆H₉AlO₆ 204.1 Solid Low

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., octadecyl vs. decyl or ethyl) increase molecular weight and reduce reactivity. For instance, triethylaluminum (C₆) is pyrophoric, whereas trioctadecyl aluminum (C₅₄) is stable at room temperature .
  • Physical State : Shorter-chain trialkylaluminums (e.g., triethylaluminum) are liquids, while longer-chain derivatives (e.g., trioctadecyl-) are solids due to increased van der Waals interactions .

Research Findings

  • Thermal Stability : Longer-chain trialkylaluminums like trioctadecyl- exhibit higher thermal stability. For example, decomposition temperatures increase with chain length, enabling applications in high-temperature processes .
  • Solubility : Trioctadecyl aluminum’s solubility in organic solvents (e.g., toluene) exceeds that of aluminum triacetate or distearate, which are polar or ionic .

Biological Activity

Aluminum, trioctadecyl- (also known as trioctylaluminum) is an organoaluminum compound with significant applications in various fields, including catalysis and polymerization. This article reviews its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

Trioctylaluminum has the chemical formula C24H51Al\text{C}_{24}\text{H}_{51}\text{Al} and is characterized by three octyl groups attached to a central aluminum atom. Its structure allows for unique interactions with biological molecules, which can influence its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that aluminum compounds can exhibit antimicrobial properties. For instance, certain aluminum-based compounds have been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial formulations .
    • A study reported that estolide compositions containing aluminum demonstrated high oxidative stability and some activity against various microorganisms, highlighting the potential for aluminum derivatives in developing new antimicrobial agents .
  • Toxicological Considerations :
    • The biological activity of aluminum compounds can also lead to toxicity. Studies have shown that exposure to high levels of aluminum can result in neurotoxicity and other health issues. For instance, aluminum has been implicated in neurodegenerative diseases such as Alzheimer's disease .
    • The toxicity profile of trioctylaluminum is not well-documented; however, general safety data for organoaluminum compounds suggest caution due to their reactive nature and potential for causing irritation or systemic toxicity upon exposure .
  • Pharmaceutical Applications :
    • In pharmaceutical research, aluminum compounds are utilized as catalysts in the synthesis of various drugs. Their ability to facilitate reactions makes them valuable in producing complex organic molecules .
    • Additionally, the incorporation of aluminum into drug formulations can enhance the stability and effectiveness of certain medications, particularly in controlled-release systems .

Case Studies

  • Case Study 1 : A study on the use of trioctylaluminum in polymerization reactions revealed its effectiveness as a catalyst for producing polyolefins. The results indicated that the presence of aluminum significantly increased the reaction rate and yield compared to traditional catalysts .
  • Case Study 2 : An investigation into the antimicrobial properties of aluminum-based compounds showed promising results against common pathogens. The study highlighted the potential for developing new disinfectants incorporating these compounds .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of bacteria and fungi
ToxicityPotential neurotoxic effects at high exposure levels
Catalytic ActivityEffective in polymerization reactions
Pharmaceutical UseEnhances stability and effectiveness of drugs

Q & A

Q. How can researchers optimize the synthesis of aluminum trioctadecyl to improve yield and purity?

Methodological Answer: Utilize factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors . Validate purity using column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) and confirm yields via gravimetric analysis. Include controls for side reactions, such as alkyl chain degradation, by monitoring intermediates with FTIR or NMR .

Q. What characterization techniques are most effective for confirming the structural integrity of aluminum trioctadecyl?

Methodological Answer: Combine spectroscopic and chromatographic methods :

  • ¹H/¹³C NMR : Verify alkyl chain bonding to the aluminum center (e.g., shifts at δ 0.5–1.5 ppm for Al-CH₂ groups) .
  • FTIR : Confirm Al-C stretches (450–550 cm⁻¹) and absence of hydroxyl impurities (~3200 cm⁻¹) .
  • XPS : Analyze aluminum oxidation states (binding energy ~72–74 eV for Al(0)) .
  • HPLC-MS : Detect trace organometallic byproducts using C18 columns with toluene mobile phases .

Q. How does aluminum trioctadecyl’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies :

  • Expose samples to controlled humidity (20–80% RH), temperature (4°C to 60°C), and light (UV/visible) for 1–4 weeks.
  • Monitor decomposition via TGA (weight loss >5% indicates instability) and GC-MS for volatile degradation products.
  • Use argon/vacuum sealing to mitigate oxidation, referencing ASTM E2454-05 for standardized protocols .

Q. What analytical methods are suitable for quantifying aluminum trioctadecyl in complex matrices?

Methodological Answer: Employ ICP-OES for aluminum quantification (detection limit ~0.1 ppm) after acid digestion (HNO₃:HCl, 3:1). For organic matrices, use GC-FID with derivatization (e.g., silylation) to enhance volatility. Cross-validate with LC-UV at 210 nm for alkyl chain detection .

Q. How can researchers assess the reactivity of aluminum trioctadecyl with common solvents or reagents?

Methodological Answer: Perform kinetic studies using in situ Raman spectroscopy to track bond-breaking events. For example, monitor Al-C bond cleavage in THF vs. toluene at 25–60°C. Pair with DFT calculations (e.g., Gaussian 16) to correlate experimental activation energies with theoretical models .

Advanced Research Questions

Q. What computational modeling approaches predict aluminum trioctadecyl’s behavior in catalytic or material science applications?

Methodological Answer: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model alkyl chain flexibility and aluminum center interactions. Use density functional theory (DFT) (B3LYP/6-31G*) to predict electronic properties, such as Lewis acidity. Validate with experimental XANES data to confirm aluminum coordination geometry .

Q. How should researchers resolve contradictions in reported catalytic activity data for aluminum trioctadecyl?

Methodological Answer: Conduct reproducibility audits :

  • Compare synthetic protocols (e.g., inert atmosphere vs. ambient conditions) .
  • Standardize activity tests (e.g., ethylene polymerization rates under fixed pressure/temperature).
  • Use multivariate analysis to isolate confounding variables (e.g., trace moisture in solvents) .

Q. What experimental frameworks elucidate the mechanistic pathways of aluminum trioctadecyl in organometallic reactions?

Methodological Answer: Design isotope-labeling studies (e.g., deuterated alkyl chains) to track reaction intermediates via MS/MS. Pair with operando XAFS to observe aluminum coordination changes during catalysis. Theoretical modeling (e.g., Eyring plots) can distinguish between concerted and stepwise mechanisms .

Q. How can aluminum trioctadecyl be integrated into novel materials (e.g., MOFs or nanocomposites)?

Methodological Answer: Explore solvothermal synthesis with aluminum trioctadecyl as a precursor. For MOFs, co-react with terephthalic acid in DMF at 120°C for 48 hours. Characterize pore size via BET and stability via in-situ PXRD under thermal stress. Cross-reference with CRDC subclass RDF2050107 for particle technology guidelines .

Q. What validation strategies ensure the reliability of aluminum trioctadecyl’s reported physicochemical properties?

Methodological Answer: Implement interlaboratory studies adhering to ISO/IEC 17025. For example, compare melting points (DSC) and solubility parameters (Hansen solubility spheres) across 3+ independent labs. Use principal component analysis (PCA) to identify outlier datasets and refine measurement protocols .

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